molecular formula C22H34N4OS2 B3811430 1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B3811430
M. Wt: 434.7 g/mol
InChI Key: APAKCHDSPVMKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a bipiperidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the extracellular concentration of these neurotransmitters, which can have various effects on the brain and body. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and decrease anxiety-like behavior. It has also been shown to reduce the reinforcing effects of drugs of abuse. In vitro studies have shown that this compound has an inhibitory effect on the reuptake of dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its potential use in the treatment of neurological disorders and drug addiction. This makes it a promising candidate for further research. However, one limitation of using this compound is that its exact mechanism of action is still being studied, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for research on 1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One direction is to further study its potential use in the treatment of neurological disorders and drug addiction. Another direction is to study its effects on other neurotransmitters and receptors. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have an inhibitory effect on the reuptake of dopamine and norepinephrine, making it a potential candidate for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.

properties

IUPAC Name

1-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4OS2/c27-22(24-15-18-2-1-7-23-14-18)19-3-8-25(9-4-19)20-5-10-26(11-6-20)21-16-28-12-13-29-17-21/h1-2,7,14,19-21H,3-6,8-13,15-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAKCHDSPVMKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)C4CSCCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
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1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
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1'-(1,4-dithiepan-6-yl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

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